molecular formula C10H17N3O2 B2584863 ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate CAS No. 148550-19-0

ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate

Cat. No. B2584863
CAS RN: 148550-19-0
M. Wt: 211.265
InChI Key: RNJYAWJXRCVBGF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate is a chemical compound with the CAS number 148550-19-0 . It has a molecular weight of 211.26 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O2/c1-3-5-6-7-12-8 (9 (11)13-7)10 (14)15-4-2/h3-6,11H2,1-2H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 103-106°C .

Scientific Research Applications

Supramolecular Structures

The study of supramolecular structures involving derivatives of ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate reveals complex hydrogen-bonded arrangements. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit diverse hydrogen-bonded supramolecular structures ranging from one-dimensional chains to three-dimensional frameworks, facilitated by combinations of N-H...N, C-H...N, and C-H...O hydrogen bonds. These structural variations demonstrate the compound's versatility in forming different molecular assemblies, which could be pivotal in designing new materials and understanding molecular interactions (Costa et al., 2007).

Synthesis Methods

The synthesis of this compound derivatives has been explored through various methods, indicating its significance in chemical research. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in pharmaceutical development, showcases innovative approaches involving microwave irradiation, oxidation, esterification, and the Grignard reaction (Shen Zheng-rong, 2007). These methods reflect the compound's relevance in streamlining synthetic pathways and enhancing the efficiency of chemical processes.

Biological Activities

Research into the biological activities of this compound derivatives has uncovered potential applications in agriculture and medicine. Preliminary bioassays suggest that certain derivatives exhibit fungicidal and plant growth regulation activities, highlighting their potential as agrochemicals. Such findings are instrumental in the development of new compounds for improving crop protection and yield (Minga, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-5-6-7-12-8(9(11)13-7)10(14)15-4-2/h3-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJYAWJXRCVBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl iminovalerate hydrochloride (4.8 g), ethyl 2-amino-2-cyanoacetate oxalate (4.0 g), anhydrous sodium acetate (9.1 g) and absolute ethanol (75 mL) was stirred at room temperature for 18 hours. Solids were removed by filtration and the filtrate was evaporated. The residue was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with saturated NaCl, dried over MgSO4, and evaporated Flash chromatography on silica gel, eluting with a gradient of dichloromethane-ethyl acetate (75:25) to ethyl acetate gives the title compound (2.7 g) as a pale yellow solid, mp 103°-106° C. MS (DEI) 211 (m).
Name
methyl iminovalerate hydrochloride
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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